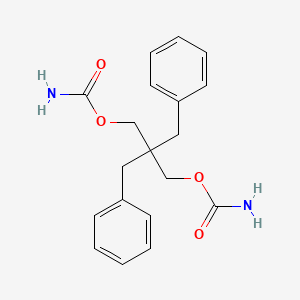
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate is a chemical compound with the molecular formula C19H22N2O4 It is known for its unique structure, which includes two benzyl groups attached to a 1,3-propanediol backbone, with dicarbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate typically involves the reaction of 1,3-propanediol with benzyl chloride in the presence of a base to form 2,2-dibenzyl-1,3-propanediol. This intermediate is then reacted with phosgene or a similar carbonylating agent to introduce the dicarbamate groups. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dicarbamate groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 1,3-propanediol derivatives with amine groups.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate involves its interaction with molecular targets such as enzymes and receptors. The dicarbamate groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The benzyl groups may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dibenzyl-1,3-propanediol: Similar structure but lacks the dicarbamate groups.
1,3-Propanediol, 2,2-diethyl-: Similar backbone but with ethyl groups instead of benzyl groups.
Meprobamate: A related carbamate compound with different pharmacological properties.
Uniqueness
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate is unique due to its specific combination of benzyl and dicarbamate groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
25451-46-1 |
|---|---|
Molekularformel |
C19H22N2O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(2,2-dibenzyl-3-carbamoyloxypropyl) carbamate |
InChI |
InChI=1S/C19H22N2O4/c20-17(22)24-13-19(14-25-18(21)23,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,22)(H2,21,23) |
InChI-Schlüssel |
KMVDKBLIWZGDTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(COC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


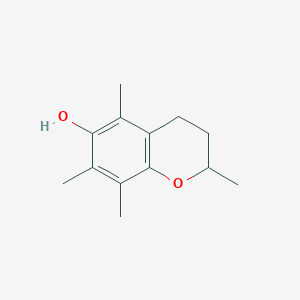
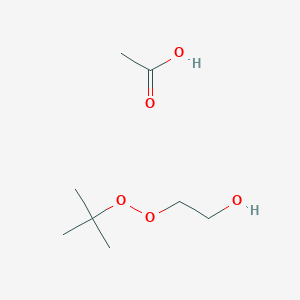
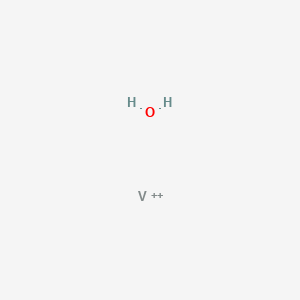
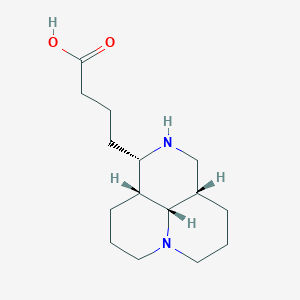

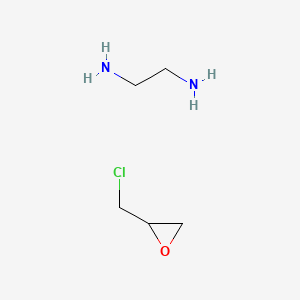
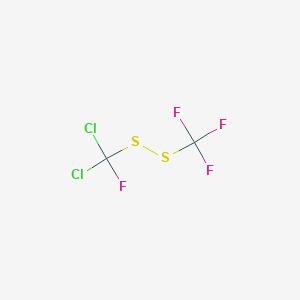

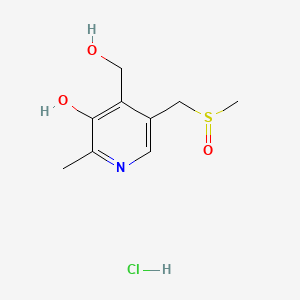
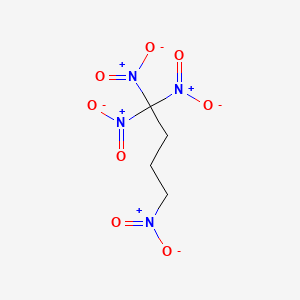
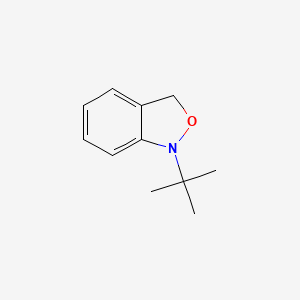
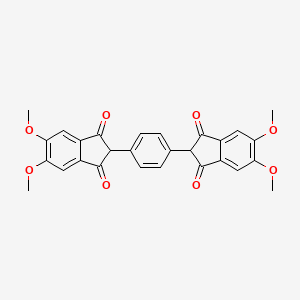

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
